Iso-Fludelone -

Iso-Fludelone

Catalog Number: EVT-255927
CAS Number:
Molecular Formula: C27H36F3NO6
Molecular Weight: 527.57305
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Iso-Fludelone is the third-generation epothilone B analogue with potential anti-mitotic and antineoplastic activites. Iso-fludelone binds to tubulin and induces microtubule polymerization and stabilizes microtubules against depolymerization, which may result in the inhibition of cell division, the induction of G2/M arrest, and apoptosis. Compared to other generations of epothilones, iso-fludelone exhibits increased stability, water solubility, potency, duration of action, tumor penetration as well as reduced toxicity. In addition, this agent is a not a substrate of the P-glycoprotein (P-gp), a multidrug resistance pump often overexpressed in cancer cells. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Overview

Iso-Fludelone, also known as 17-iso-oxazole-26-F3-9,10-dehydro-12,13-desoxy-epothilone B, is a third-generation analogue of epothilone B. It is a synthetic compound designed primarily for its ability to stabilize microtubules, which are critical components of the cellular cytoskeleton. Iso-Fludelone exhibits significant anti-mitotic and antineoplastic properties, making it a promising candidate for cancer therapy. Currently, it is undergoing clinical trials to assess its efficacy in treating various solid tumors .

Source and Classification

Iso-Fludelone is classified under the category of microtubule-stabilizing agents, akin to taxanes such as paclitaxel. Its classification stems from its structural similarity to epothilones, which are natural products derived from the myxobacterium Sorangium cellulosum. This compound is synthesized in laboratories and is not found naturally .

Synthesis Analysis

Methods and Technical Details

The synthesis of Iso-Fludelone employs a diverted total synthesis approach that focuses on pharmacological leads. The process generally involves multiple steps, including the formation of key intermediates and the introduction of functional groups that enhance biological activity.

  1. Starting Materials: The synthesis begins with basic organic compounds that serve as building blocks.
  2. Reaction Conditions: Specific catalysts and organic solvents are utilized under controlled temperatures to ensure optimal yields and desired stereochemistry.
  3. Scalability: The synthesis process is designed to be scalable for industrial production once clinical approval is obtained .

Industrial Production

As Iso-Fludelone progresses through clinical trials, methods for large-scale production are being developed. This includes optimizing reaction conditions to maximize yield and purity while ensuring consistency in product quality .

Molecular Structure Analysis

Structure and Data

Iso-Fludelone has a complex molecular structure characterized by several functional groups that contribute to its biological activity.

  • Molecular Formula: C27H39NO6
  • Molecular Weight: 471.6 g/mol
  • IUPAC Name: (4S,7R,8S,9S,10Z,13Z,16S)-4,8-dihydroxy-5,5,7,9,13-pentamethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-1-oxacyclohexadeca-10,13-diene-2,6-dione
  • InChI Key: JAYGOFBXDFAXBW-CYEKYUJNSA-N

The structural features include a lactone ring typical of macrolides and a unique oxazole moiety that enhances its interaction with tubulin .

Chemical Reactions Analysis

Reactions and Technical Details

Iso-Fludelone undergoes several chemical reactions that modify its structure and potentially enhance its pharmacological properties:

  1. Oxidation: Involves adding oxygen or removing hydrogen using agents like potassium permanganate.
  2. Reduction: Involves adding hydrogen or removing oxygen with reducing agents such as lithium aluminum hydride.
  3. Substitution: Functional groups can be replaced using nucleophiles or electrophiles.

These reactions are crucial for developing derivatives with improved solubility or bioavailability .

Mechanism of Action

Iso-Fludelone's anticancer effects are primarily attributed to its ability to bind to tubulin proteins within microtubules. This binding promotes:

  • Microtubule Polymerization: Enhances the stability of microtubules against depolymerization.
  • Cell Cycle Arrest: Induces G2/M phase arrest in the cell cycle.
  • Apoptosis Induction: Triggers programmed cell death in cancer cells.

The increased stability and potency of Iso-Fludelone compared to other epothilones make it a valuable candidate for cancer treatment .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder
  • Solubility: Iso-Fludelone exhibits enhanced water solubility compared to earlier epothilones.

Chemical Properties

Iso-Fludelone's chemical properties include:

  • Reactivity with various reagents during oxidation and reduction processes.
  • Stability under controlled laboratory conditions.

These characteristics are essential for its application in both research and therapeutic settings .

Applications

Iso-Fludelone has several scientific applications:

  1. Cancer Research: It serves as a model compound for studying the mechanisms of microtubule stabilization and cell division inhibition.
  2. Drug Development: The compound is being evaluated for its potential use in treating drug-resistant cancer cell lines.
  3. Chemical Studies: It aids in understanding structure-activity relationships within the epothilone class .
Discovery & Development of Iso-Fludelone as a Third-Generation Epothilone

Evolutionary Trajectory of Epothilone Derivatives: From Natural Products to Synthetic Optimization

Epothilones are 16-membered macrolides originally isolated from the myxobacterium Sorangium cellulosum. Like taxanes, they stabilize microtubule polymerization but overcome key limitations of taxol—most notably, retaining potency against multidrug-resistant (MDR) tumors expressing P-glycoprotein. The first-generation epothilone B (patupilone) showed clinical promise but faced challenges due to systemic toxicity and metabolic instability. Second-generation analogs like 9,10-dehydro-dEpoB (dehydelone/KOS-1584) incorporated structural rigidity via a C9–C10 double bond, enhancing serum stability and in vivo efficacy. However, narrow therapeutic indices persisted. Iso-fludelone (KOS-1803) emerged as a third-generation candidate through Memorial Sloan Kettering’s "diverted total synthesis" platform, which systematically optimized the epothilone scaffold to balance potency, safety, and pharmacokinetics [5] [9].

Table 1: Generational Evolution of Epothilone-Based Therapeutics

GenerationRepresentative CompoundKey Structural FeaturesAdvantagesLimitations
FirstEpothilone B (Patupilone)Natural epoxide at C12–C13MDR activityHigh toxicity; metabolic instability
SecondDehydelone (KOS-1584)C9–C10 double bondImproved serum stabilityNarrow therapeutic index
ThirdIso-fludelone (KOS-1803)17-iso-oxazole; C12 trifluoromethylEnhanced solubility, metabolic stability, broad therapeutic indexClinical phase ongoing

Rational Design Strategies: Isoxazole and Trifluoromethyl Moieties for Metabolic Stability and Solubility

Iso-fludelone’s design targeted two critical limitations of prior epothilones:

  • Isoxazole Ring at C17: Replacement of the thiazole moiety with an isoxazole significantly improved metabolic stability. In vitro studies showed <5% degradation in human liver microsomes after 60 minutes, compared to >30% for dehydelone. This modification reduced susceptibility to cytochrome P450-mediated oxidation, extending plasma half-life [5].
  • Trifluoromethyl Group at C12: Substitution of the methyl group with -CF₃ enhanced aqueous solubility (>50 mg/mL vs. <5 mg/mL for epothilone B). This eliminated the need for Cremophor-EL-based formulations—a major cause of hypersensitivity reactions with taxanes—while improving tissue penetration [1] [5].

Physicochemical profiling confirmed a logP of 3.2, balancing hydrophilicity for solubility and lipophilicity for membrane permeability. These edits yielded a compound with a 10-fold broader therapeutic index than dehydelone in murine models [5].

Memorial Sloan Kettering Cancer Center’s Role in Molecular Editing and Preclinical Validation

Memorial Sloan Kettering (MSKCC) chemists led by Samuel J. Danishefsky pioneered Iso-fludelone through iterative "molecular editing":

  • Synthesized the 17-iso-oxazole analog via a convergent strategy coupling the northern polyketide fragment with the modified southern heterocycle [5].
  • Validated in vivo efficacy in collaboration with pharmacologist Ting-Chao Chou. In MX-1 mammary carcinoma xenografts, Iso-fludelone administered via 6-hour IV infusion (25 mg/kg every 3 days ×6 doses) achieved 100% complete remission without relapse >100 days—de facto cures [5] [7].
  • Partnered with Bristol-Myers Squibb for clinical development after demonstrating efficacy in refractory models, including intracranial SK-NAS neuroblastoma and MCF-7/Adr drug-resistant tumors [7].

Properties

Product Name

Iso-Fludelone

Molecular Formula

C27H36F3NO6

Molecular Weight

527.57305

Synonyms

IsoFludelone; KOS1803; 17isooxazolefludelone; Chemical structure: 17isooxazole26F3910dehydro1213desoxyepothilone B;(4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-((E)-1-(5-methylisoxazol-3-yl)prop-1-en-2-yl)-13-(trifluoromethyl)oxacyc

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.